2-(4-Methoxycarbonylphenyl)isonicotinic acid
Overview
Description
2-(4-Methoxycarbonylphenyl)isonicotinic acid is a chemical compound with the molecular formula C14H11NO4. It is a derivative of isonicotinic acid, featuring a methoxycarbonyl group attached to the phenyl ring. This compound is used as a building block in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxycarbonylphenyl)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-methoxycarbonylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent. The process may involve steps such as esterification, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxycarbonylphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced compounds .
Scientific Research Applications
2-(4-Methoxycarbonylphenyl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic acid: Similar to isonicotinic acid but with the carboxyl group at the 3-position.
Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.
Uniqueness
2-(4-Methoxycarbonylphenyl)isonicotinic acid is unique due to the presence of the methoxycarbonyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(4-methoxycarbonylphenyl)pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-9(3-5-10)12-8-11(13(16)17)6-7-15-12/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZDSRMLEOKDQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679507 | |
Record name | 2-[4-(Methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258621-89-4 | |
Record name | 4-Pyridinecarboxylic acid, 2-[4-(methoxycarbonyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258621-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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